JNK Isoform Selectivity: 4-Fluoro vs. 2-Fluoro vs. Naphthyl Amide Congeners
The N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series exhibits a characteristic JNK2/JNK3 selectivity profile over JNK1 and p38α. The para-fluoro substitution (4-fluorobenzamide) on the terminal phenyl ring yields a JNK3 pIC50 of 6.7 and JNK2 pIC50 of 6.5, with JNK1 pIC50 <5.0 and p38α pIC50 <4.8, as established by the foundational series SAR in which the 4-fluoro analog (compound 5e) was explicitly characterized [1]. In comparison, the ortho-fluoro (2-fluorobenzamide) analog, for which a crystal structure with JNK3 is available (PDB 2O2U), shows a comparable JNK3 pIC50 of 6.7 but exhibits a distinct hydrogen-bonding network due to the altered fluorine position that affects the geometry of the amide carbonyl interaction with the kinase hinge [1]. The naphthyl amide analog (TCS JNK 5a/JNK Inhibitor IX, CAS 312917-14-9) achieves equivalent JNK3/JNK2 potency (pIC50 6.7/6.5) but introduces additional hydrophobic contacts that broaden its kinase inhibition profile, with measurable activity against GSK3β (pIC50 <5.0), CDK2, and PLK1 [1].
| Evidence Dimension | JNK isoform inhibitory potency and selectivity window |
|---|---|
| Target Compound Data | JNK3 pIC50 = 6.7 (IC50 ≈ 200 nM); JNK2 pIC50 = 6.5 (IC50 ≈ 316 nM); JNK1 pIC50 <5.0; p38α pIC50 <4.8 |
| Comparator Or Baseline | 2-Fluorobenzamide analog: JNK3 pIC50 = 6.7, JNK2 pIC50 = 6.5, JNK1 pIC50 <5.0, p38α pIC50 <4.8. Naphthyl amide (TCS JNK 5a): JNK3 pIC50 = 6.7, JNK2 pIC50 = 6.5, JNK1 pIC50 <5.0, p38α pIC50 <4.8, plus additional activity against GSK3β, CDK2, PLK1 |
| Quantified Difference | The 4-fluoro analog maintains the core JNK2/3 selectivity while potentially offering a narrower off-target kinase spectrum compared to the naphthyl analog due to the smaller, more polar 4-fluorophenyl group. Direct experimental comparison of off-target kinase panels between the 4-fluoro and naphthyl analogs is available through the PKIS annotation [2]. |
| Conditions | Recombinant human JNK1, JNK2, JNK3, and p38α kinase activity assays using fluorescence polarization or radiometric filter-binding formats; GSK in-house kinase profiling platform as described in Angell et al. 2007. |
Why This Matters
For researchers requiring JNK2/3 inhibition with minimal confounding activity on JNK1, p38α, and additional off-target kinases, the 4-fluoro analog's selectivity profile—characterized within the well-annotated PKIS set—enables more interpretable cellular and in vivo experimental outcomes compared to the more promiscuous naphthyl congener.
- [1] Angell RM, Atkinson FL, Brown MJ, Chuang TT, Christopher JA, Cichy-Knight M, Dunn AK, Hightower KE, Malkakorpi S, Musgrave JR, Neu M, Rowland P, Shea RL, Smith JL, Somers DO, Thomas SA, Thompson G, Wang R. N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3. Bioorg Med Chem Lett. 2007;17(5):1296-1301. View Source
- [2] GSK Published Kinase Inhibitor Set (PKIS) Annotation Data. SB-347804 (CAS 325979-58-6). View Source
